![molecular formula C8H14N2O2 B14884460 Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)
Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring.
Preparation Methods
The synthesis of octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid involves several steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to provide the related N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by Cs₂CO₃/DMSO to reach the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.
Chemical Reactions Analysis
Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a scaffold for the synthesis of new compounds with potential biological activities.
Biology: Investigated for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Medicine: Explored for its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit the activity of certain enzymes and receptors, such as TNF-α and adenosine A1 receptors. This inhibition can lead to various biological effects, including anti-inflammatory and antitumor activities.
Comparison with Similar Compounds
Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazine derivatives . These compounds share a similar scaffold but may exhibit different biological activities. For example:
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: Show more activity on kinase inhibition.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)6-3-7-4-9-1-2-10(7)5-6/h6-7,9H,1-5H2,(H,11,12) |
InChI Key |
SCZZLFDVPWFXQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(CC2CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


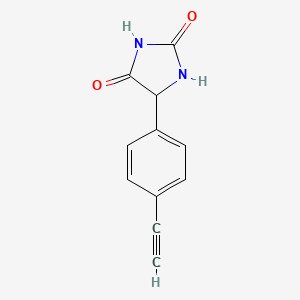
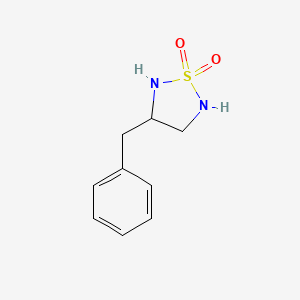
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
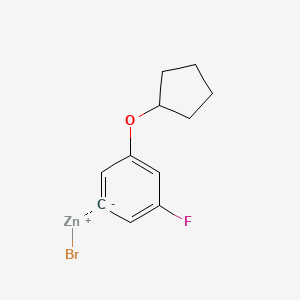
![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
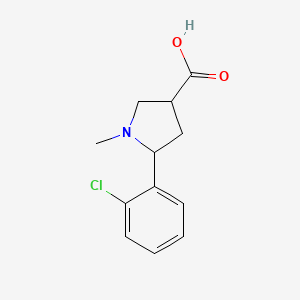
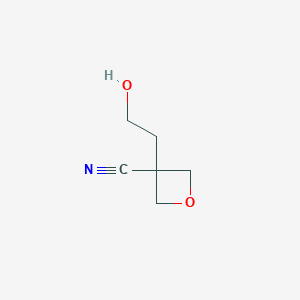

![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
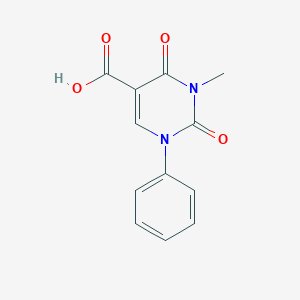
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
